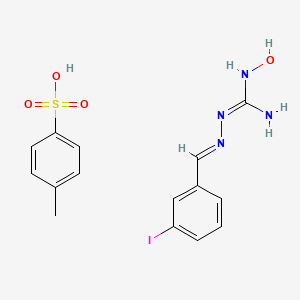
N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate is a chemical compound with the molecular formula C8H9IN4O.C7H8O3S and a molecular weight of 476.32 . This compound is known for its unique structure, which includes an iodine atom attached to a phenyl ring and a hydrazinecarboximidamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate involves several steps. One common method includes the reaction of hydrazinecarboximidamide with 3-iodobenzaldehyde in the presence of a suitable solvent and catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield hydrazine derivatives .
Scientific Research Applications
N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, it is used in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate can be compared with other similar compounds, such as N-Hydroxy-2-((3-chlorophenyl)methylene)hydrazinecarboximidamide and N-Hydroxy-2-((3-bromophenyl)methylene)hydrazinecarboximidamide. These compounds share similar structures but differ in the halogen atom attached to the phenyl ring. The presence of different halogen atoms can influence the chemical properties and reactivity of these compounds, highlighting the uniqueness of this compound .
Properties
CAS No. |
85894-20-8 |
|---|---|
Molecular Formula |
C15H17IN4O4S |
Molecular Weight |
476.3 g/mol |
IUPAC Name |
1-hydroxy-2-[(E)-(3-iodophenyl)methylideneamino]guanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H9IN4O.C7H8O3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,14H,(H3,10,12,13);2-5H,1H3,(H,8,9,10)/b11-5+; |
InChI Key |
RVJTYBOEFRSUAC-HMXKFKBXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)I)/C=N/N=C(\N)/NO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)I)C=NN=C(N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


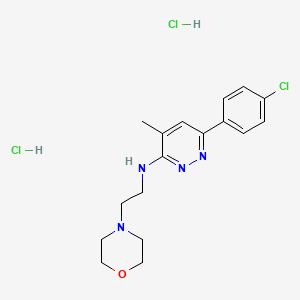
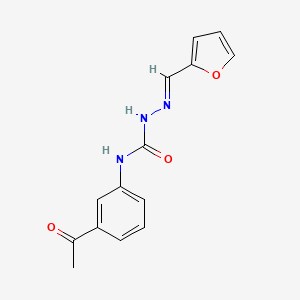
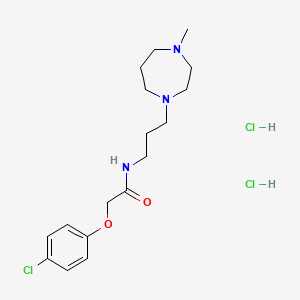
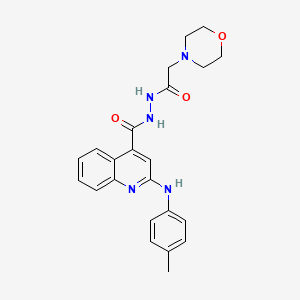
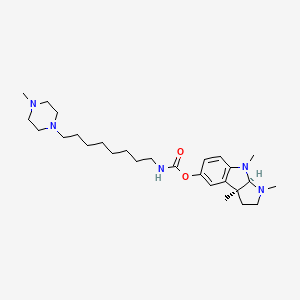
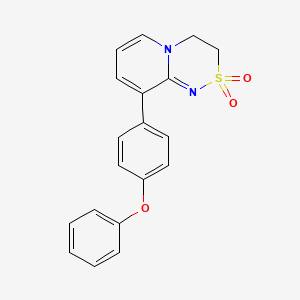
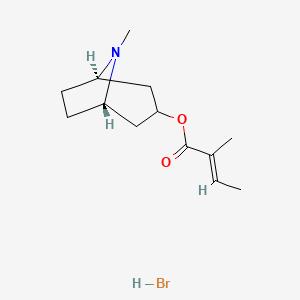

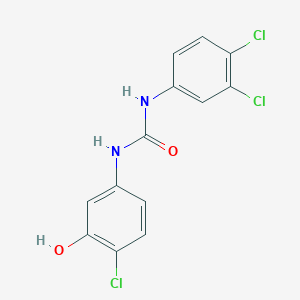
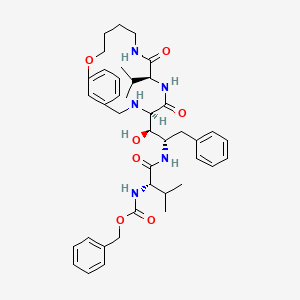
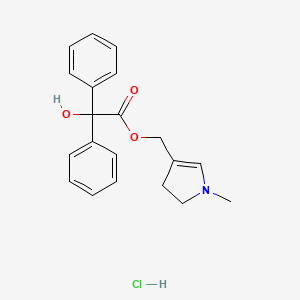
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hexyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12743245.png)


